(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAY-38-1315 is a small molecule drug developed by Bayer AG. It functions as a cholesteryl ester transfer protein inhibitor, targeting cardiovascular diseases and metabolic disorders such as atherosclerosis and hyperlipidemias . The compound was initially developed to explore its potential in reducing cardiovascular risks by inhibiting the transfer of cholesteryl esters between lipoproteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BAY-38-1315 involves the optimization of chromanol derivatives. The process includes several steps of chemical reactions, such as cyclization and substitution, to achieve the desired molecular structure . The chromanol derivative 19b, a highly potent cholesteryl ester transfer protein inhibitor, was developed through this synthetic route .
Industrial Production Methods: Chemical process optimization has furnished a robust synthesis for a kilogram-scale process, ensuring the compound’s production is feasible for clinical studies . The industrial production methods involve stringent reaction conditions to maintain the compound’s purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: BAY-38-1315 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of BAY-38-1315, each with unique pharmacological properties .
Applications De Recherche Scientifique
Mécanisme D'action
BAY-38-1315 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl esters from high-density lipoproteins to very low-density lipoproteins, thereby reducing the levels of low-density lipoproteins in the bloodstream . The molecular targets and pathways involved include the regulation of reverse cholesterol transport and the modulation of lipid transfer among lipoprotein particles .
Similar Compounds:
BAY-19-4789: Another cholesteryl ester transfer protein inhibitor developed by Bayer AG.
Chromanol Derivative 19b: A highly potent cholesteryl ester transfer protein inhibitor with favorable pharmacokinetic properties.
Comparison: BAY-38-1315 is unique due to its specific molecular structure and its ability to inhibit cholesteryl ester transfer protein effectively. Compared to similar compounds, BAY-38-1315 has shown promising results in preclinical studies, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C29H28F5NO |
---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol |
InChI |
InChI=1S/C29H28F5NO/c1-16(2)27-25(26(31)18-4-8-19(9-5-18)29(32,33)34)23(17-6-10-20(30)11-7-17)24-21(35-27)14-28(12-3-13-28)15-22(24)36/h4-11,16,22,26,36H,3,12-15H2,1-2H3/t22-,26-/m0/s1 |
Clé InChI |
HNPNOKPKJPAVPV-NVQXNPDNSA-N |
SMILES isomérique |
CC(C)C1=NC2=C([C@H](CC3(C2)CCC3)O)C(=C1[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5=CC=C(C=C5)F |
SMILES canonique |
CC(C)C1=NC2=C(C(CC3(C2)CCC3)O)C(=C1C(C4=CC=C(C=C4)C(F)(F)F)F)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.